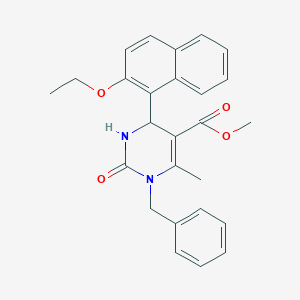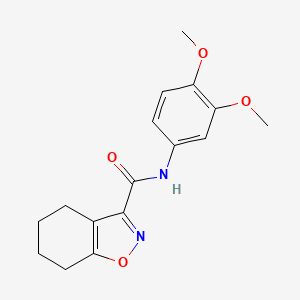
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, also known as CCPA, is a synthetic compound that has been widely studied due to its potential therapeutic applications. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to play a key role in regulating various physiological processes such as sleep, pain, and cardiovascular function.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have potential applications in the treatment of sleep disorders, such as insomnia.
Wirkmechanismus
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide acts as an adenosine A1 receptor agonist, which means that it binds to and activates these receptors. Adenosine receptors are widely distributed throughout the body and play a key role in regulating various physiological processes. Activation of adenosine A1 receptors leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the release of neurotransmitters such as glutamate and substance P. This results in the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the release of anti-inflammatory cytokines, such as IL-10. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has also been shown to decrease the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation. In addition, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide has been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes such as SOD and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its selectivity for adenosine A1 receptors, which means that it has fewer off-target effects compared to other compounds that target multiple receptor types. This makes 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide a useful tool for studying the role of adenosine A1 receptors in various physiological processes. However, one of the limitations of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide. One area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of sleep disorders, such as insomnia. Another area of interest is the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction. Further studies are also needed to elucidate the mechanisms underlying the analgesic and anti-inflammatory effects of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide, as well as its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide involves the reaction between 2-chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide and sodium hydride in dimethylformamide. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide is typically around 60-70%.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-9-13(18)16-10-4-5-12(11(15)8-10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYZYQLYMFYUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)

![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![(6-Ethyl-4-methyl-2-oxochromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7544040.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)

![1-[(1-Butylsulfonylpiperidin-4-yl)methyl]azepane](/img/structure/B7544062.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)
